molecular formula C17H12O B135860 1-Hydroxymethylfluoranthene CAS No. 133550-91-1

1-Hydroxymethylfluoranthene

Cat. No.: B135860
CAS No.: 133550-91-1
M. Wt: 232.28 g/mol
InChI Key: LYNLFKVZHLIKRI-UHFFFAOYSA-N
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Description

1-Hydroxymethylfluoranthene is a chemical compound with the molecular formula C17H12O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH)

Preparation Methods

The synthesis of 1-Hydroxymethylfluoranthene typically involves several steps. One common method includes the reaction of fluoranthene with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-Hydroxymethylfluoranthene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form fluoranthene-1-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to fluoranthene. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces hydrocarbons.

Scientific Research Applications

1-Hydroxymethylfluoranthene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: This compound is used in studies related to environmental toxicology.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing.

    Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxymethylfluoranthene involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

1-Hydroxymethylfluoranthene can be compared with other fluoranthene derivatives, such as:

    Fluoranthene: The parent compound, which lacks the hydroxymethyl group. It is less reactive but more stable.

    1-Methylfluoranthene: Similar in structure but with a methyl group instead of a hydroxymethyl group. It has different reactivity and applications.

    1-Fluoro-2-hydroxymethylfluoranthene: A fluorinated derivative with unique properties due to the presence of the fluorine atom.

The uniqueness of this compound lies in its specific reactivity due to the hydroxymethyl group, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

fluoranthen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNLFKVZHLIKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158179
Record name 1-Hydroxymethylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-91-1
Record name 1-Hydroxymethylfluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxymethylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a RB flask equipped with magnetic stirrer, condenser, and N2 inlet line with bubbler was added methyl-1-fluoranthenecarboxylate (3A, 71.54 g, 0.275 mol), LiBH4 (Aldrich, 100 g, 0.459 mol) and dry THF (1 L). The mixture was refluxed overnight, cooled and poured into H2O (2 L). The mixture was cautiously acidified with 1N HCl, filtered and the resulting solid washed with H2O (2×300 mL). After recrystallization (CH2Cl2 /hexane) and drying, 54.75 g (86%) of 1-hydroxymethylfluoranthene was obtained, mp 147°-185°, (C,H).
Name
methyl-1-fluoranthenecarboxylate
Quantity
71.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

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